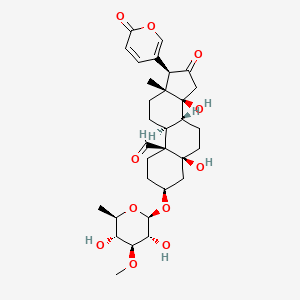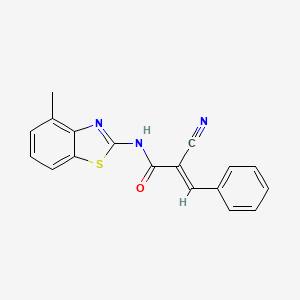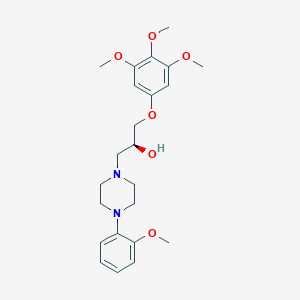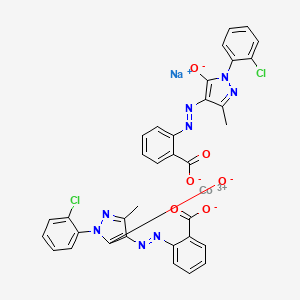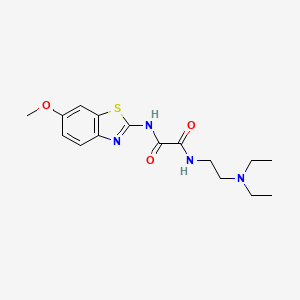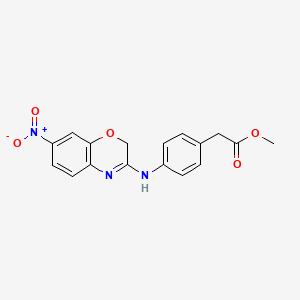
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzeneacetic acid moiety linked to a benzoxazine ring system, which is further substituted with a nitro group and an amino group. The methyl ester functional group adds to its chemical diversity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoxazine precursor, followed by the introduction of the amino group through a substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazine ring system can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-yl)amino-, methyl ester: Lacks the nitro group, leading to different chemical and biological properties.
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
The presence of both the nitro group and the benzoxazine ring system in Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester makes it unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
109226-95-1 |
|---|---|
Formule moléculaire |
C17H15N3O5 |
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
methyl 2-[4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C17H15N3O5/c1-24-17(21)8-11-2-4-12(5-3-11)18-16-10-25-15-9-13(20(22)23)6-7-14(15)19-16/h2-7,9H,8,10H2,1H3,(H,18,19) |
Clé InChI |
NPKWWRYJHDUHDO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


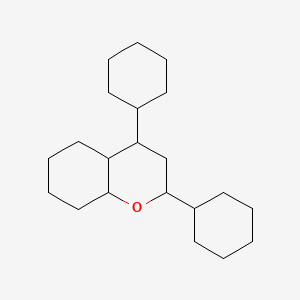

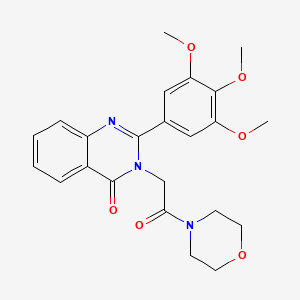

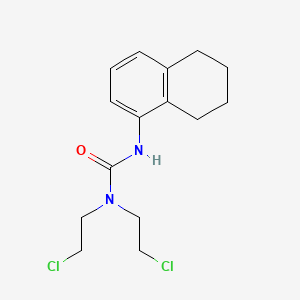
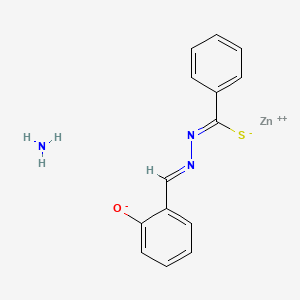
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
